molecular formula C19H18F3N3O2 B1674530 Lasmiditan CAS No. 439239-90-4

Lasmiditan

Cat. No. B1674530
M. Wt: 377.4 g/mol
InChI Key: XEDHVZKDSYZQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lasmiditan is a medication used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches . It is not an ordinary pain reliever and will not help with any kind of pain other than migraine headaches .


Synthesis Analysis

Lasmiditan can be synthesized using 2,4,6-trifluorobenzamide and (6-bromopyridine-2-yl) (1-methylpiperidine-4-yl)methanone. These react in an organic solvent at 0-60°C in the presence of potassium carbonate or cesium carbonate under the catalytic action of a cuprous salt .


Chemical Reactions Analysis

Lasmiditan exerts its therapeutic effect through agonism at the 5-HT 1F receptor, which has been shown to produce no vasoconstriction in preclinical models .


Physical And Chemical Properties Analysis

Lasmiditan is moderately protein-bound at between 55% and 60% and is independent of concentration between 15 and 500 ng/mL .

Scientific Research Applications

Understanding Lasmiditan's Mechanism and Efficacy in Migraine Treatment

Lasmiditan, a novel selective 5-HT1F receptor agonist, has shown promise in the acute treatment of migraine. Its mechanism, which does not involve vasoconstriction, is a significant advancement in migraine therapy. Studies have highlighted its efficacy in providing headache relief in clinical trials. For example, lasmiditan demonstrated a higher headache relief rate compared to placebo in both intravenous and oral placebo-controlled phase II trials, showing its potential as an effective treatment option for migraine attacks. However, the occurrence of central nervous system (CNS) related adverse events was noted, suggesting the need for further investigation into its safety profile (Tfelt-Hansen & Olesen, 2012).

Pharmacokinetics, Pharmacodynamics, and Safety Profile

Lasmiditan's pharmacokinetic and pharmacodynamic properties have been explored to understand its role in acute migraine treatment. It represents a new class of migraine medication, termed ‘neurally acting anti-migraine agents’. Phase III clinical trials have shown lasmiditan's efficacy, and it has been noted for its low rate of cardiovascular side effects, making it a potential therapeutic option for patients with cardiovascular disorders. Ongoing research is focused on its half-life, metabolism, and possible drug interactions, emphasizing the importance of understanding its comprehensive safety and efficacy profile (Curto et al., 2019).

Clinical Efficacy and Safety in Migraine Treatment

Further research has confirmed lasmiditan's promise as an acute therapy for migraine, particularly for patients at cardiovascular risk. Clinical trials have consistently shown a significant improvement in headache response compared to placebo. Lasmiditan's ability to penetrate the blood-brain barrier and its association with CNS adverse events, although generally of mild to moderate severity, highlight the need for a careful evaluation of its clinical use. The anticipation of long-term Phase III study results will help define its place in migraine management (Raffaelli et al., 2017).

Additional Therapeutic Option for Acute Migraine Management

Lasmiditan has been identified as an effective treatment for reducing migraine pain and associated symptoms within hours of oral administration. Its impact on migraine-related disability has been positively noted, with most side effects relating to the CNS and vestibular system, while cardiovascular side effects remain rare and mild. This profile suggests lasmiditan as a suitable option for patients who are not candidates for NSAIDs or triptans due to cardiovascular risk factors or for those who have not found relief with other treatments. However, the potential for abuse requires cautious prescription practices (Martinelli et al., 2021).

Safety And Hazards

Lasmiditan use was associated with a higher likelihood of adverse effects like dizziness, paresthesia, and fatigue compared to placebo . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHVZKDSYZQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469435
Record name Lasmiditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic).
Record name Lasmiditan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lasmiditan

CAS RN

439239-90-4
Record name Lasmiditan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439239-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasmiditan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasmiditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASMIDITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasmiditan
Reactant of Route 2
Reactant of Route 2
Lasmiditan
Reactant of Route 3
Reactant of Route 3
Lasmiditan
Reactant of Route 4
Reactant of Route 4
Lasmiditan
Reactant of Route 5
Reactant of Route 5
Lasmiditan
Reactant of Route 6
Reactant of Route 6
Lasmiditan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.